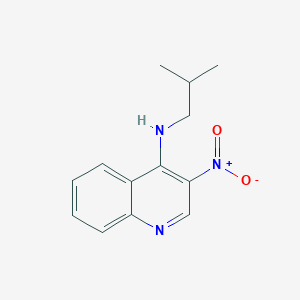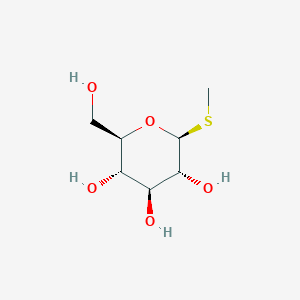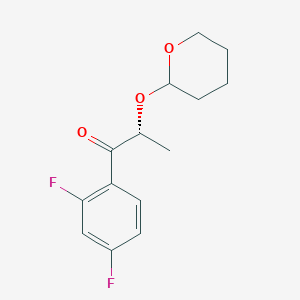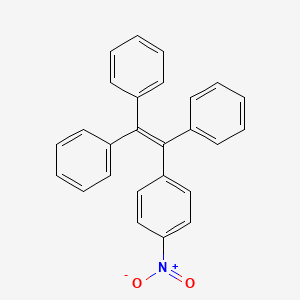
4-Isobutylamino-3-nitroquinolina
Descripción general
Descripción
4-Isobutylamino-3-nitroquinoline (INQ) is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and organic synthesis. INQ possesses unique structural features that make it a promising candidate for the development of new drugs and therapeutic agents.
Aplicaciones Científicas De Investigación
Desarrollo de Adyuvantes para Vacunas
4-Isobutylamino-3-nitroquinolina: ha sido estudiada por su potencial como adyuvante de vacunas. Los investigadores han sintetizado nuevos análogos de imidazoquinolina con la sustitución N-isobutilo para dirigirse a los receptores tipo Toll (TLR), específicamente TLR7 . Estos receptores son cruciales para activar las respuestas inmunitarias innatas, lo que los convierte en objetivos valiosos para los candidatos a adyuvantes de vacunas. Los compuestos sintetizados han mostrado resultados prometedores en la mejora de la activación de las células dendríticas e inducen una respuesta inmune proinflamatoria, que es esencial para una vacunación eficaz .
Aplicaciones Inmunofarmacológicas
La capacidad del compuesto para modular las respuestas inmunitarias lo posiciona como un candidato para aplicaciones inmunofarmacológicas. Los estudios han demostrado que los análogos de This compound pueden activar células inmunitarias innatas específicas, lo que lleva a una mejor inmunidad humoral y mediada por células T . Esta propiedad es particularmente beneficiosa para el desarrollo de tratamientos contra infecciones virales crónicas y cáncer.
Descubrimiento y Síntesis de Fármacos
N-Isobutil-3-nitroquinolin-4-amina: sirve como intermedio en la síntesis de compuestos farmacéuticos. Se ha utilizado en la preparación de imiquimod, un modificador de la respuesta inmune . Las características estructurales del compuesto permiten diversas modificaciones, lo que permite la creación de una biblioteca diversa de moléculas con posibles aplicaciones terapéuticas.
Orientación Molecular para Terapéutica
Los derivados del compuesto han sido evaluados por su capacidad para dirigirse a las vías moleculares involucradas en la progresión de la enfermedad. Al interactuar con TLR7/8, estos derivados pueden utilizarse potencialmente para desarrollar nuevas terapias que aprovechen el sistema inmunitario del cuerpo para combatir enfermedades .
Investigación Química y Seguridad
En la investigación química, This compound se maneja con cuidado debido a su grupo nitro, que requiere medidas de seguridad específicas durante la síntesis y el manejo. Sus propiedades químicas están bien documentadas, lo que proporciona una base para prácticas de laboratorio seguras .
Ensayos Biológicos y Modelos Experimentales
El compuesto se ha utilizado en ensayos biológicos para estudiar los efectos inmunomoduladores de los agonistas de TLR7/8 de moléculas pequeñas. Se han empleado modelos experimentales utilizando líneas celulares transfectadas para determinar la especificidad y la eficacia de los análogos del compuesto en la activación de las respuestas inmunitarias .
Mecanismo De Acción
Target of Action
The primary target of 4-Isobutylamino-3-nitroquinoline is Toll-like receptors-7 and -8 (TLR7/8), which are expressed abundantly on antigen-presenting cells . These receptors play a crucial role in the immune response, making them potential targets for the development of new efficacious vaccines .
Mode of Action
4-Isobutylamino-3-nitroquinoline interacts with its targets, TLR7/8, resulting in the activation of antigen-presenting cells (APCs). This activation enhances the immune response, particularly humoral and T-cell mediated immunity .
Biochemical Pathways
The interaction of 4-Isobutylamino-3-nitroquinoline with TLR7/8 affects the immune response pathways. It leads to the activation of co-stimulatory molecules and cytokines, evoking a powerful adaptive immune response . This modulation of humoral and T-cell mediated immunity makes this compound a potential adjuvant candidate for inactivated viral antigens and various subunit and recombinant antigens .
Result of Action
The molecular and cellular effects of 4-Isobutylamino-3-nitroquinoline’s action involve the activation of specific innate immune cells, resulting in the modulation of humoral and T-cell mediated immunity . This leads to a pro-inflammatory immune response .
Análisis Bioquímico
Biochemical Properties
4-Isobutylamino-3-nitroquinoline has been synthesized and evaluated for its immunomodulatory properties . It has been found to interact with Toll-like receptors-7 and -8 (TLR7/8), which are abundantly expressed on antigen-presenting cells . The compound’s ability to activate these receptors makes it a potential adjuvant candidate for the development of new efficacious vaccines .
Cellular Effects
The compound’s interaction with TLR7/8 enhances DC activation as well as cellular immunity . This ability to activate specific innate immune cells results in the modulation of humoral and T-cell mediated immunity .
Molecular Mechanism
The molecular mechanism of 4-Isobutylamino-3-nitroquinoline involves its interaction with TLR7/8 . This interaction activates antigen-presenting cells (APCs), leading to the production of type I interferon and the enhancement of DC activation and cellular immunity .
Propiedades
IUPAC Name |
N-(2-methylpropyl)-3-nitroquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9(2)7-15-13-10-5-3-4-6-11(10)14-8-12(13)16(17)18/h3-6,8-9H,7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUWBBGUDMBQDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451360 | |
| Record name | 4-Isobutylamino-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99009-85-5 | |
| Record name | N-(2-Methylpropyl)-3-nitro-4-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99009-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isobutylamino-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Quinolinamine, N-(2-methylpropyl)-3-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methylbenzenesulfonate;trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,22-dihydroporphyrin-5-yl]phenyl]azanium](/img/structure/B1589586.png)

![(2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1589588.png)





![(2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-oxa-3,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B1589599.png)



![1-[4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoyloxy]-1H-1,2,3-benzotriazole](/img/structure/B1589606.png)